N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine
Description
3-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-6-11(3)18(19(23)24)21-16(22)9-26-14-7-10(2)8-15-17(14)12(4)13(5)20(25)27-15/h7-8,11,18H,6,9H2,1-5H3,(H,21,22)(H,23,24)/t11-,18+/m1/s1 |
InChI Key |
GQEDXGPXHWISOL-ZMZPIMSZSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)COC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)COC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt upon reaction with 3-chloropentane-2,4-dione, affording N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone with anhydrous potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Employed in the production of perfumes and fabric conditioners due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, thereby preventing the synthesis of active clotting factors . Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with various biological activities.
Uniqueness
3-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID is unique due to its specific structural features, such as the presence of multiple methyl groups and the amido linkage, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
